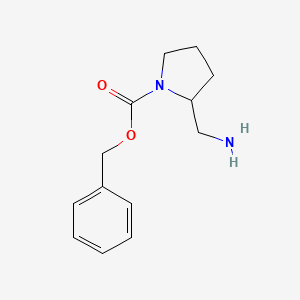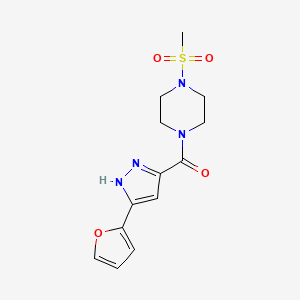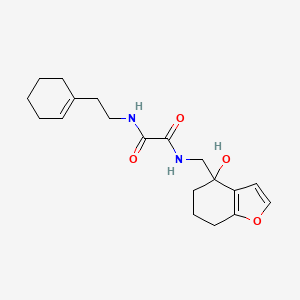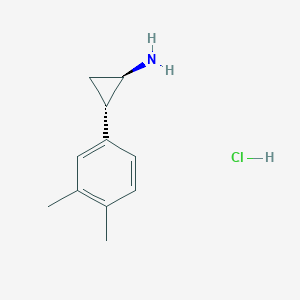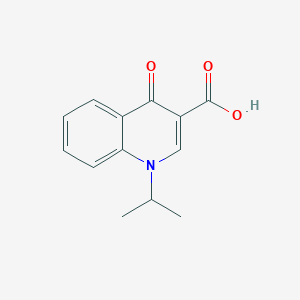
1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a chemical compound with the empirical formula C13H13NO3 . It is a product for proteomics research . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be represented by the SMILES stringOC(=O)C1=CNc2ccccc2C1=O . The InChI key for this compound is ILNJBIQQAIIMEY-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Pharmacology
The quinoline ring, which is a part of the 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid structure, is found in many biologically active natural alkaloids and is highly exploited by researchers due to its numerous potential applications in fields ranging from pharmacology to material science .
Antibacterial Agents
Quinoline derivatives, such as 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, have been used as antibacterial agents . They have been used in the manufacture of antibacterial agents and in treating bacterial infections .
Material Science
The quinoline ring is also being highly exploited in the field of material science . It’s used in the synthesis of new compounds with potential applications in this field .
Antiviral Agents
Some indole derivatives, which share a similar structure to quinoline, have been reported as antiviral agents . This suggests that 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid could potentially have similar applications.
Antifungal Agents
The derivatives of 1,3-diazole, which is structurally similar to quinoline, show different biological activities such as antifungal activities . This suggests that 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid could potentially be used as an antifungal agent.
Antioxidant Agents
1,3-diazole derivatives also show antioxidant activities . This suggests that 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid could potentially be used as an antioxidant agent.
Propiedades
IUPAC Name |
4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)14-7-10(13(16)17)12(15)9-5-3-4-6-11(9)14/h3-8H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQZCXRSOWOGAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)C2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2394171.png)
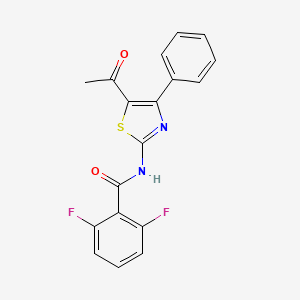
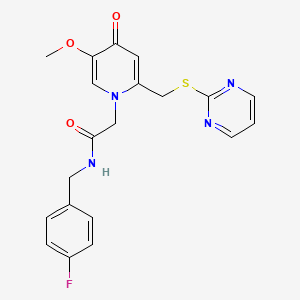
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2394174.png)
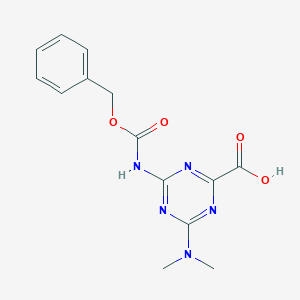
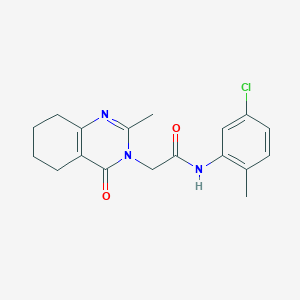
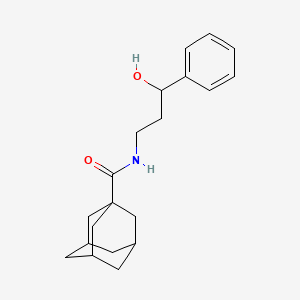
![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide](/img/structure/B2394182.png)

